molecular formula C18H11ClN2O2 B2370858 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide CAS No. 453589-94-1

4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide

Cat. No.: B2370858
CAS No.: 453589-94-1
M. Wt: 322.75
InChI Key: ZVGLXFDPNFKWBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, such as 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Anti-Tubercular Properties

Research has identified derivatives of benzamide, such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) with low cytotoxicity, indicating potential use in anti-tubercular drug development (Nimbalkar et al., 2018).

Alkaline Phosphatase Inhibition

Novel bi-heterocyclic benzamides have shown potent inhibitory effects against alkaline phosphatase, a key enzyme in calcification of bones and teeth. This suggests therapeutic implications in managing abnormal calcification and osteoporosis (Abbasi et al., 2019).

Antimycobacterial Screening

Specific N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have shown significant antimycobacterial properties. One such derivative demonstrated high potency against Mycobacterium tuberculosis, offering potential as a lead molecule for antimycobacterial drugs (Nayak et al., 2016).

Anti-Inflammatory Activity

Azetidinone derivatives, closely related to benzamides, have been studied for their anti-inflammatory properties. These compounds showed comparable efficacy to non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects (Kalsi et al., 1990).

Green Chemistry in Synthesis

The use of ultrasound-assisted synthesis for benzamide derivatives, like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, emphasizes eco-friendly approaches in chemical synthesis, reducing hazardous chemicals and enhancing reaction selectivity (Nikalje et al., 2017).

Safety and Hazards

Specific safety and hazard information for 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide is not found in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for safety information .

Properties

IUPAC Name

4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-15-8-6-13(7-9-15)17(22)21-18-14(11-20)10-16(23-18)12-4-2-1-3-5-12/h1-10H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGLXFDPNFKWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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